molecular formula C38H72O7 B13772615 Sorbitan dipalmitate CAS No. 71617-69-1

Sorbitan dipalmitate

Cat. No.: B13772615
CAS No.: 71617-69-1
M. Wt: 641.0 g/mol
InChI Key: DNTMJTROKXRBDM-UUWWDYFTSA-N
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Description

Sorbitan Dipalmitate is a lipophilic non-ionic surfactant belonging to the class of sorbitan esters, which are partial esters of fatty acids and sorbitol derivatives . This reagent is valued in research for its emulsifying properties, allowing for the formation and stabilization of mixtures between oil and water phases, which is crucial in developing emulsions for various experimental applications . In pharmaceutical and biopharmaceutical research, sorbitan esters with saturated hydrocarbon tails, such as palmitate, have been shown to crystallize by their hydrocarbon tails, a behavior that is critical to understanding the stability and performance of formulations, particularly in surfactant-rich systems like those used for protein stabilization . Furthermore, in materials science and food technology research, this compound can be utilized to modify fat crystallization processes . Its mechanism of action as an emulsifier stems from its molecular structure, which contains both hydrophilic (sorbitan) and lipophilic (palmitic acid) moieties, enabling it to reduce interfacial tension and facilitate the formation of stable dispersions . Researchers employ this compound in the development of novel drug delivery systems, such as solid lipid nanoparticles and nanoemulsions, where it contributes to particle stability and controlled release properties . This product is strictly For Research Use Only (RUO) and is not intended for diagnostic, therapeutic, or personal use.

Properties

CAS No.

71617-69-1

Molecular Formula

C38H72O7

Molecular Weight

641.0 g/mol

IUPAC Name

[(2R,3R,4S)-2-[(1R)-1-hexadecanoyloxy-2-hydroxyethyl]-4-hydroxyoxolan-3-yl] hexadecanoate

InChI

InChI=1S/C38H72O7/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-35(41)44-34(31-39)38-37(33(40)32-43-38)45-36(42)30-28-26-24-22-20-18-16-14-12-10-8-6-4-2/h33-34,37-40H,3-32H2,1-2H3/t33-,34+,37+,38+/m0/s1

InChI Key

DNTMJTROKXRBDM-UUWWDYFTSA-N

Isomeric SMILES

CCCCCCCCCCCCCCCC(=O)O[C@@H]1[C@H](CO[C@@H]1[C@@H](CO)OC(=O)CCCCCCCCCCCCCCC)O

Canonical SMILES

CCCCCCCCCCCCCCCC(=O)OC1C(COC1C(CO)OC(=O)CCCCCCCCCCCCCCC)O

Origin of Product

United States

Synthetic Methodologies and Esterification Pathways of Sorbitan Dipalmitate

Enzymatic Synthesis Approaches for Sorbitan (B8754009) Esters

Enzymatic synthesis has emerged as a favorable alternative to traditional chemical methods, which often require high temperatures and harsh catalysts. asianpubs.orgacs.org Lipases, particularly immobilized forms like Novozym 435 (lipase B from Candida antarctica), are frequently used as biocatalysts for the esterification of sorbitan. asianpubs.orgkoreascience.krresearchgate.net This enzymatic approach offers several advantages, including milder reaction conditions, high catalytic activity, and improved regioselectivity, leading to a higher proportion of desired monoesters compared to chemical synthesis. researchgate.netmdpi.com

The synthesis of sorbitan esters can be performed in various reaction media, including solvent-free systems, organic solvents, or ionic liquids. researchgate.netmdpi.comresearchgate.net Solvent-free systems are noted for their high efficiency, with studies on sorbitan oleate (B1233923) synthesis using Novozym 435 achieving a conversion of up to 95%. researchgate.net The choice of solvent can significantly influence reaction rates and product distribution. sci-hub.se For instance, polar solvents tend to favor the formation of monoesters. sci-hub.se

Research has shown that lipases from different sources exhibit varying efficiencies. For example, in the synthesis of xylitol (B92547) esters, Novozym 435 demonstrated the highest catalytic activity compared to Lipozyme RMIM and Lipozyme TLIM. asianpubs.org Similarly, Aspergillus terreus lipase (B570770) has been shown to effectively catalyze the esterification of sorbitol with stearic acid, achieving a 96% conversion to sorbitol 1(6)-monostearate under optimized conditions. umich.edu

Table 1: Comparison of Lipases in Sorbitan Ester Synthesis

Lipase Source Substrates Key Findings Reference
Candida antarctica (Novozym 435) Sorbitan, Oleic Acid Achieved up to 95% conversion in a solvent-free system; produced a higher monoester content (~80%) compared to chemical methods (~50%). researchgate.net researchgate.net
Aspergillus terreus Sorbitol, Stearic Acid Demonstrated high conversion (96%) and regioselectivity for the primary hydroxyl group. umich.edu umich.edu

Chemo-Enzymatic Reaction Optimization Strategies

Optimizing the reaction conditions is crucial for maximizing the yield and purity of sorbitan dipalmitate. Chemo-enzymatic strategies combine chemical steps, like the initial dehydration of sorbitol, with enzymatic esterification. nih.gov Key parameters that are frequently optimized include temperature, reaction time, substrate molar ratio, enzyme concentration, and water removal. koreascience.krmdpi.com

Temperature: Lipase activity is temperature-dependent, with an optimal range typically between 40°C and 60°C. asianpubs.orgmdpi.com Temperatures above this range can lead to enzyme denaturation and reduced activity. asianpubs.orgmdpi.com

Substrate Molar Ratio: The molar ratio of the fatty acid to sorbitan is a critical factor in controlling the degree of esterification. umich.edu A higher concentration of the fatty acid generally favors the formation of diesters and triesters. sci-hub.se For the synthesis of sorbitan monostearate using Aspergillus terreus lipase, a sorbitol-to-stearic acid ratio of 1:4 was found to be optimal. umich.edu

Water Removal: Esterification is a reversible reaction that produces water as a byproduct. asianpubs.org The removal of this water is essential to shift the reaction equilibrium towards product formation and achieve high conversion yields. asianpubs.org Methods for water removal include the use of molecular sieves, operating under reduced pressure, or using azeotropic distillation. asianpubs.orgresearchgate.netresearchgate.netuni-stuttgart.de The addition of molecular sieves has been shown to increase conversion rates significantly, in some cases by more than five-fold. asianpubs.org

Solvent System: The choice of solvent is another key optimization parameter. While solvent-free systems can be highly effective, certain organic solvents or solvent mixtures are used to improve the solubility of both the hydrophilic sorbitan and the lipophilic palmitic acid. researchgate.netmdpi.com Solvents such as t-butanol, 2-methyl-2-butanol (B152257) (2M2B), and mixtures like n-hexane/tert-butanol have been investigated. koreascience.krresearchgate.netresearchgate.net The use of ionic liquids and deep eutectic solvents (DES) as green alternatives is also an area of active research, as they can enhance substrate solubility and enzyme stability. acs.orgmdpi.com

Table 2: Optimization Parameters for Enzymatic Sorbitan Ester Synthesis

Parameter Typical Range/Condition Effect on Reaction Reference
Temperature 40°C - 60°C Increases reaction rate up to an optimum, beyond which enzyme denaturation occurs. asianpubs.orgmdpi.com asianpubs.orgmdpi.com
Substrate Molar Ratio (Fatty Acid:Sorbitan) 1:1 to 5:1 Higher ratios favor higher degrees of esterification (di-, tri-esters). umich.edu umich.edu
Water Removal Molecular sieves, reduced pressure Shifts equilibrium towards ester formation, increasing conversion yield. asianpubs.orgresearchgate.net asianpubs.orgresearchgate.net
Enzyme Concentration 3% - 10% (w/w of substrates) Higher concentration generally increases reaction rate, but has economic implications. koreascience.krresearchgate.net koreascience.krresearchgate.net

Control over Degree of Esterification and Isomer Distribution

A significant challenge in the synthesis of sorbitan esters is controlling the degree of esterification (mono-, di-, tri-ester) and the distribution of isomers, as sorbitan has multiple hydroxyl groups available for reaction. sci-hub.segoogle.com

The primary method to control the degree of esterification is by adjusting the molar ratio of the reactants. sci-hub.se An excess of the fatty acid (palmitic acid) will drive the reaction towards the formation of this compound and other higher esters. Conversely, using sorbitan in excess would favor the production of monoesters. The reaction time also plays a role; longer reaction times tend to result in more complete hydroxyl substitution. google.com

Regioselectivity, or the control over which hydroxyl group is esterified, is largely influenced by the catalyst. Enzymatic catalysis often provides superior regioselectivity compared to chemical methods. mdpi.comumich.edu Lipases frequently show a preference for esterifying the primary hydroxyl groups on the sorbitan molecule. umich.eduatamanchemicals.com For example, Aspergillus terreus lipase selectively esterifies one of the primary hydroxyl groups of sorbitol, yielding the 1(6)-monoester. umich.edu The complex product mixture typically contains sorbitan mono-, di-, tri-, and even tetraesters. researchgate.net

Purification and Isolation Techniques for Specific this compound Esters

The crude product from the esterification reaction is a complex mixture containing unreacted starting materials, various sorbitan isomers, and esters with different degrees of substitution (mono-, di-, tri-palmitate). researchgate.networktribe.com Therefore, purification is a critical step to isolate the desired this compound.

Common purification techniques include:

Column Chromatography: This is a widely used method for separating the different ester fractions. kemdikbud.go.idmdpi.com Silica gel is a common stationary phase, and a gradient of solvents, such as chloroform (B151607) and methanol, is used as the mobile phase (eluent) to separate the components based on their polarity. researchgate.netmdpi.com

Liquid-Liquid Extraction: This technique can be used to remove impurities. For instance, an aqueous metal halide salt solution can be used to treat a solution of the sorbitan ester in a hydrocarbon/polar organic solvent mixture to remove polyol impurities. google.com

Decolorization: Activated carbon can be used to treat the crude product to adsorb colored impurities.

Distillation: Short-path distillation under high vacuum can be employed to separate the desired esters from unreacted, more volatile components like free fatty acids.

High-performance liquid chromatography (HPLC) is a key analytical technique used both to monitor the progress of the reaction and to analyze the composition of the final product, allowing for the quantification of mono-, di-, and tri-ester fractions. researchgate.netatamanchemicals.comresearchgate.net

Table 3: Mentioned Chemical Compounds

Compound Name Role/Type
This compound Target Product
Sorbitol Starting Material
Sorbitan Dehydrated Sorbitol Intermediate
Palmitic Acid Reactant (Fatty Acid)
Oleic Acid Reactant (Fatty Acid Example)
Stearic Acid Reactant (Fatty Acid Example)
Novozym 435 Biocatalyst (Immobilized Lipase)
Lipozyme RMIM Biocatalyst (Immobilized Lipase)
Lipozyme TLIM Biocatalyst (Immobilized Lipase)
Aspergillus terreus lipase Biocatalyst (Lipase)
t-butanol Organic Solvent
2-methyl-2-butanol (2M2B) Organic Solvent
n-hexane Organic Solvent
Chloroform Solvent (for Chromatography)
Methanol Solvent (for Chromatography)
Activated Carbon Decolorizing Agent
Silica Gel Stationary Phase (Chromatography)
Ionic Liquids Reaction Medium (Green Solvent)

Interfacial and Surface Science of Sorbitan Dipalmitate

Adsorption Phenomena at Liquid-Liquid and Liquid-Air Interfacesbenchchem.comnih.govresearchgate.netdoi.orgmassey.ac.nz

Sorbitan (B8754009) dipalmitate, a nonionic surfactant, exhibits significant surface activity, readily adsorbing at liquid-liquid (e.g., water-oil) and liquid-air interfaces. This adsorption is a spontaneous process driven by the reduction of the system's Gibbs free energy. uwaterloo.ca The amphiphilic nature of the molecule, possessing both a hydrophilic sorbitan head and lipophilic dipalmitate tails, dictates its orientation at these interfaces, with the polar head group facing the aqueous phase and the nonpolar tails extending into the non-aqueous or air phase. uobabylon.edu.iq

Adsorption Kinetics and Dynamics

The adsorption of sorbitan dipalmitate at an interface is a dynamic process. When a fresh interface is created, surfactant molecules from the bulk phase migrate and adsorb, leading to a time-dependent decrease in interfacial tension until equilibrium is reached. uwaterloo.ca The kinetics of this process are influenced by several factors, including the surfactant concentration in the bulk phase, temperature, and the nature of the liquid phases. uwaterloo.camdpi.com

The adsorption process can be generally described by two main steps: the transport of surfactant molecules from the bulk to the subsurface layer and the subsequent transfer from the subsurface to the interface itself. conicet.gov.ar For dilute solutions, the rate of adsorption is often controlled by diffusion. mpg.de As the concentration of this compound increases, the rate of adsorption also increases, leading to a faster reduction in interfacial tension. acs.org

The dynamics of adsorption can be studied using techniques like pendant drop tensiometry, which measures the change in interfacial tension over time. mdpi.com The rate at which equilibrium is achieved is indicative of how readily the surfactant can arrange itself at the interface. rheologylab.com

Surface Excess and Molecular Area Determinationnih.govresearchgate.netmassey.ac.nz

As this compound molecules adsorb at an interface, they create a surface excess concentration (Γ), which is the concentration of the surfactant at the interface relative to the bulk phase. kruss-scientific.com This parameter can be determined from interfacial tension measurements as a function of surfactant concentration using the Gibbs adsorption isotherm. libretexts.org The maximum surface excess concentration (Γmax) corresponds to a state where the interface is saturated with surfactant molecules. ekb.eg

From the surface excess concentration, the minimum area occupied by each molecule at the interface (Amin) can be calculated. ekb.eg This molecular area provides insights into the packing and orientation of the surfactant molecules at the interface. For instance, a smaller molecular area suggests a more tightly packed monolayer. Studies on related sorbitan esters have shown that the nature of the alkyl chain significantly influences the molecular area. For example, unsaturated chains, like in sorbitan monooleate, tend to occupy a larger area per molecule compared to their saturated counterparts due to the kink in their structure. nih.govresearchgate.net

Table 1: Interfacial Properties of Sorbitan Esters at the Water-Hexane Interface This table presents data for related sorbitan esters to provide context for the behavior of this compound.

Critical Micelle Concentration (CMC) Determination and Interpretationnih.govresearchgate.net

Above a certain concentration, known as the critical micelle concentration (CMC), surfactant molecules in the bulk phase begin to aggregate into micelles. kruss-scientific.combiolinscientific.com This is a key characteristic of any surfactant. The CMC can be determined by measuring a physical property of the surfactant solution, such as surface tension, as a function of concentration. kruss-scientific.combiolinscientific.com Below the CMC, the surface tension decreases with increasing surfactant concentration. biolinscientific.com Above the CMC, the surface of the liquid is saturated with surfactant molecules, and additional surfactant molecules form micelles in the bulk, resulting in the surface tension remaining relatively constant. kruss-scientific.combiolinscientific.com The CMC is identified as the point where the slope of the surface tension versus the logarithm of concentration plot changes. kruss-scientific.com

The CMC value is influenced by the molecular structure of the surfactant, including the length and nature of the hydrophobic tail. nih.gov Generally, for a homologous series of surfactants, the CMC decreases as the length of the hydrophobic chain increases. uobabylon.edu.iq Studies on various sorbitan esters have shown that those with shorter or unsaturated alkyl chains tend to have higher CMC values. nih.gov

Table 2: Critical Micelle Concentration (CMC) of Sorbitan Esters This table presents data for related sorbitan esters to provide context for the behavior of this compound.

Interfacial Film Formation and Characteristicsbenchchem.comdoi.orgresearchgate.net

The adsorbed layer of this compound at an interface forms a distinct film with specific characteristics that are crucial for its function in various applications, such as stabilizing emulsions.

Monolayer Behavior at Interfaces (e.g., Langmuir-Blodgett studies)benchchem.comresearchgate.net

The behavior of this compound monolayers can be investigated using a Langmuir-Blodgett (LB) trough. This technique allows for the formation of a monolayer of an insoluble surfactant at the air-water interface and the study of its properties as it is compressed. csic.esmdpi.com By measuring the surface pressure as a function of the area available to the molecules, a surface pressure-area (π-A) isotherm is obtained. mdpi.com

These isotherms provide valuable information about the phase behavior of the monolayer. As the monolayer is compressed, it can transition through different physical states, such as gaseous, liquid-expanded, liquid-condensed, and solid phases. researchgate.net For saturated sorbitan esters, increasing the hydrocarbon chain length generally leads to a higher collapse pressure, which is the surface pressure at which the monolayer collapses. researchgate.net In contrast, unsaturated sorbitan esters often exhibit a larger molecular area and a lower collapse pressure compared to their saturated counterparts. researchgate.net Compression-expansion cycles can also reveal hysteresis effects, indicating changes in the film structure during these processes. researchgate.net

Interfacial Rheology and Viscoelasticity of Filmsdoi.orguwaterloo.ca

Interfacial rheology is the study of the response of an interfacial layer to an applied stress or strain. biolinscientific.com The films formed by this compound at interfaces are not purely viscous or elastic but exhibit viscoelastic properties. doi.org This means they can both store and dissipate energy upon deformation.

Interfacial rheology can be studied using techniques such as shear and dilatational rheometry. biolinscientific.comnih.gov In shear rheology, the area of the interface is kept constant while a shearing deformation is applied. biolinscientific.com In dilatational rheology, the area of the interface is changed, and the resulting change in interfacial tension is measured. biolinscientific.com

Studies on similar water-insoluble surfactants have shown that their interfacial films can be both viscoelastic and brittle, fracturing at small deformations. nih.gov The viscoelastic properties are dependent on factors such as the packing of the surfactant molecules at the interface and the interactions between them. researchgate.net The dilatational behavior of such films is often predominantly elastic, while the shear behavior can be more complex, indicating different relaxation mechanisms under different types of deformation. nih.gov

Table 3: Compound Names

Influence of Environmental Factors on Interfacial Film Properties

The stability and characteristics of the interfacial film formed by sorbitan esters are not static; they are highly responsive to changes in the environmental conditions of the system, primarily temperature and pH.

Temperature:

Temperature has a pronounced effect on the interfacial behavior of sorbitan esters. Studies on sorbitan ester monolayers, including sorbitan monopalmitate, have shown that increasing the temperature causes the monolayers to expand. researchgate.netnih.gov This expansion signifies a less condensed or less tightly packed film at the interface. As temperature rises, the kinetic energy of the surfactant molecules increases, leading to greater molecular motion and a larger area occupied per molecule. researchgate.net

Furthermore, the collapse pressure of the monolayer, which indicates the maximum pressure the film can withstand before breaking, tends to decrease as temperature increases. researchgate.net This suggests that the interfacial film becomes less stable at higher temperatures. The surface compressional modulus, a measure of the film's elasticity or resistance to compression, is also lowered at elevated temperatures, indicating a more fluid and less rigid interfacial film. researchgate.netacs.org This increased fluidity can be attributed to the transition of the surfactant from a more ordered, crystalline state at the interface to a more disordered, liquid-like state upon heating. acs.orgrsc.org

pH:

The table below summarizes the general influence of these environmental factors on sorbitan ester interfacial films.

Environmental FactorInfluence on Interfacial Film Properties
Increase in Temperature - Increases molecular area (film expansion) researchgate.net - Decreases film rigidity and viscoelasticity researchgate.netacs.org - Lowers collapse pressure (reduced stability) researchgate.net
Change in pH - Generally low sensitivity due to nonionic nature fiveable.me - Extreme pH may promote hydrolysis of ester bonds over time mdpi.com

Thermodynamics of Interfacial Behavior

The spontaneous processes of surfactant molecules migrating to an interface (adsorption) and forming aggregates in the bulk phase (micellization) are governed by thermodynamics. The standard free energy changes associated with these processes, ΔG°ad and ΔG°mic, provide quantitative measures of their feasibility. Negative values for these parameters indicate a spontaneous process. rjpbcs.comnih.gov

Standard Free Energy of Adsorption (ΔG°ad)

The standard free energy of adsorption (ΔG°ad) represents the change in free energy when a surfactant molecule moves from the bulk solution to an interface. It is a measure of the surfactant's efficiency in lowering the surface or interfacial tension. A more negative ΔG°ad value indicates a greater tendency for the surfactant to adsorb at the interface and, consequently, a higher surface activity. nih.gov This process is driven by the reduction in the unfavorable contact between the hydrophobic tails of the surfactant and the aqueous environment. nih.gov

Table 1: Standard Free Energy of Adsorption (ΔG°ad) for Sorbitan Monopalmitate at Various Water-Oil Interfaces Data extracted from a study on sorbitan monoesters. The values serve as an approximation for the behavior of related sorbitan esters.

Oil Phase (Alkane)ΔG°ad (kJ/mol)
Pentane-26.5
Hexane-26.3
Heptane-26.1
Octane-25.9
Nonane-25.6
Decane-25.5
Dodecane-24.9
(Source: Vähätalo, L. J., et al., Journal of Colloid and Interface Science, 2001. nih.gov)

Standard Free Energy of Micellization (ΔG°mic)

The standard free energy of micellization (ΔG°mic) is the change in free energy per mole of surfactant when molecules self-assemble from the bulk solution to form micelles. This value is calculated from the critical micelle concentration (CMC), which is the concentration at which micelles begin to form. A negative ΔG°mic indicates that micellization is a spontaneous process. rjpbcs.com The primary driving force for micellization is the entropy gain from the release of structured water molecules that surrounded the hydrophobic tails of the individual surfactant monomers. core.ac.uk

For lipophilic surfactants like sorbitan esters, micellization typically occurs as inverse micelles in a nonpolar (oil) phase. Similar to the adsorption data, thermodynamic values for sorbitan monopalmitate provide the closest available estimate for the behavior of this compound. Studies show that the ΔG°mic for sorbitan monopalmitate also becomes less negative as the chain length of the alkane (oil phase) increases, suggesting that micelle formation is less favored in longer-chain oils. nih.gov

Table 2: Standard Free Energy of Micellization (ΔG°mic) for Sorbitan Monopalmitate in Various Oil Phases Data extracted from a study on sorbitan monoesters. The values serve as an approximation for the behavior of related sorbitan esters.

Oil Phase (Alkane)ΔG°mic (kJ/mol)
Pentane-14.6
Hexane-14.2
Heptane-13.9
Octane-13.5
Nonane-13.2
Decane-12.9
Dodecane-12.4
(Source: Vähätalo, L. J., et al., Journal of Colloid and Interface Science, 2001. nih.gov)

Self Assembly and Supramolecular Architectures Formed by Sorbitan Dipalmitate

Micellization Processes and Aggregation Behavior

As an amphiphilic molecule, sorbitan (B8754009) dipalmitate possesses both a hydrophilic sorbitan head group and two lipophilic palmitate tails. This dual nature drives its self-assembly in solution to minimize the unfavorable interactions between the hydrophobic tails and the aqueous environment. The process of micellization is a cooperative phenomenon where individual surfactant molecules, known as unimers, aggregate to form micelles once a certain concentration, the critical micelle concentration (CMC), is reached. mpg.de

The aggregation behavior of sorbitan dipalmitate is influenced by several factors, including temperature and the nature of the solvent. In aqueous solutions, an increase in temperature can initially lead to a decrease in the CMC, followed by an increase. This is attributed to the reduced probability of hydrogen bond formation at higher temperatures, which affects the hydration of the hydrophilic head groups. researchgate.net The hydrophobic interactions of the aliphatic tails are a primary driving force for the formation of stable micellar aggregates. nih.gov

The aggregation process itself can be complex, involving not just the formation of simple spherical micelles but also their potential reorganization into more complex structures. nih.gov The balance between the large hydrophobic interactions of the aliphatic tails and the steric repulsion of the hydrophilic head structure is crucial in determining the final morphology of the aggregates. nih.gov

Vesicle and Bilayer Formation (e.g., Niosomes and other nonionic surfactant-based vesicles)

This compound is a key component in the formation of niosomes, which are vesicular systems composed of nonionic surfactants. researchgate.netjrespharm.com These vesicles consist of a bilayer structure that can encapsulate both hydrophilic and lipophilic substances, making them versatile delivery vehicles. japsonline.comacs.org Niosomes are formed through the self-assembly of hydrated surfactant molecules, often in combination with cholesterol, in an aqueous medium. researchgate.netjpionline.org

A common method for preparing niosomes is the thin-film hydration technique. jrespharm.comonlinescientificresearch.com In this process, this compound and cholesterol are dissolved in an organic solvent. The solvent is then evaporated to form a thin film on the wall of a flask. Subsequent hydration of this film with an aqueous phase, accompanied by agitation, leads to the formation of multilamellar niosomes. onlinescientificresearch.com Other methods, such as the ether injection method and reverse-phase evaporation, are also utilized. acs.orgonlinescientificresearch.com

The structural characteristics of the resulting niosomes, such as particle size, polydispersity index (PDI), and zeta potential, are crucial for their application. These properties can be influenced by the formulation and processing variables. For instance, the ratio of surfactant to cholesterol can affect the vesicle size. researchgate.net Sonication is often employed to reduce the size of the vesicles and achieve a more uniform size distribution. researchgate.net Transmission electron microscopy (TEM) is a key technique used to visualize the spherical shape and lamellarity of the niosomes. acs.org

Table 1: Influence of Formulation Variables on Niosome Characteristics

Formulation Variable Effect on Niosome Properties Citation
Cholesterol Content Increases vesicular size and enhances stability by inducing rigidity in the bilayer. researchgate.net
Surfactant Type The head group and tail length of the surfactant influence entrapment efficiency and vesicle stability. ljmu.ac.uk

| Charge Inducers | Can increase vesicle stability by inducing a surface charge, leading to electrostatic repulsion. | japsonline.com |

The stability of niosomes is a critical factor for their shelf-life and in vivo performance. Several mechanisms contribute to the stability of vesicles containing this compound. The inclusion of cholesterol is a primary strategy to enhance stability. Cholesterol integrates into the bilayer, where it can form hydrogen bonds with the hydrophilic head groups of the surfactant. jpionline.org This interaction increases the rigidity of the bilayer, reduces its permeability, and can prevent the leakage of encapsulated contents. researchgate.net

Organogelation Mechanisms and Microstructures

This compound can act as a low molecular weight organogelator, capable of gelling various organic solvents. ijdra.comjetir.org This process involves the self-assembly of the gelator molecules into a three-dimensional network that immobilizes the liquid phase, resulting in the formation of a semi-solid organogel. tandfonline.comnitrkl.ac.in

Low molecular weight organogelators (LMWGs), like this compound, are compounds with molecular weights typically ranging from 300 to 1000 Da that can self-assemble in organic solvents. psu.edu The gelation process is often thermoreversible; heating the gel leads to a transition to a sol phase, and upon cooling, the gel structure reforms. ijdra.comucl.ac.uk this compound, along with sorbitan monostearate, has been shown to effectively gel a number of organic solvents at low concentrations. ijdra.com The resulting gels are typically opaque and thermostable at room temperature. jetir.orgtandfonline.com The driving forces for the self-assembly of these gelators include non-covalent interactions such as hydrogen bonding and van der Waals forces. psu.edu

The formation of the organogel network by this compound involves a hierarchical self-assembly process. When a heated solution of this compound in an apolar solvent is cooled, the solubility of the surfactant decreases. tandfonline.com This leads to the formation of initial aggregates, often described as toroidal reverse micelles. tandfonline.comnitrkl.ac.in These primary structures then reorganize themselves into rod-shaped or tubular structures. nitrkl.ac.inresearchgate.net These tubules subsequently interact and entangle with each other, forming a three-dimensional network that entraps the solvent and creates the gelled structure. tandfonline.comnitrkl.ac.in Microscopic analysis of these organogels often reveals clusters of these rod-shaped tubules as the fundamental components of the network. researchgate.net The formation of this solid-fiber matrix is driven by intermolecular hydrogen bonding. researchgate.net

Table 2: Chemical Compounds Mentioned

Compound Name
This compound
Cholesterol

Influence of Co-gelators and Solvents on Organogel Properties

The properties of this compound organogels are highly dependent on the solvent used and the presence of co-gelators.

Solvents: The choice of solvent is critical for gelation. Sorbitan esters like sorbitan monopalmitate can gel various organic solvents at low concentrations. ijdra.comijpcbs.com However, very good solvents for the gelator, such as benzene (B151609) and toluene (B28343) in the case of sorbitan monostearate, can inhibit gelation because the gelator remains dissolved even after cooling. ijrpb.com The type of oil phase, for instance, medium-chain triglycerides (MCT) versus long-chain triglycerides (LCT), also influences the organogel's physical properties, with LCT-based gels generally being stronger. nih.govuminho.pt

Crystallization Phenomena and Polymorphism of this compound and its Mixtures

The crystallization of this compound is a complex process involving specific thermal behaviors, kinetics, and polymorphic transitions. Polymorphism refers to the ability of a solid to exist in multiple crystalline forms, each with distinct physical properties. symbiosisonlinepublishing.com

Thermotropic Behavior and Phase Transitions

The thermotropic behavior of sorbitan esters, which is the response of the material to changes in temperature, is crucial for understanding their crystallization. google.com Differential scanning calorimetry (DSC) is a key technique used to study these thermal behaviors. rsc.orgresearchgate.net

Phase Transitions: Sorbitan esters with saturated hydrocarbon tails, like this compound, primarily crystallize through their hydrocarbon tails upon cooling. rsc.org The melting point and enthalpy of melting show a linear dependence on the length of the hydrocarbon tail, with longer saturated chains resulting in higher melting temperatures. rsc.org For instance, the melting point of sorbitan monopalmitate (Span 40) is around 47.8°C. researchgate.net The transition from a less stable to a more stable polymorphic form is a non-reversible process influenced by time and temperature. mdpi.com

Crystallization Kinetics and Thermodynamics

The kinetics of crystallization involve two main steps: nucleation (the initial formation of crystal nuclei) and crystal growth. mdpi.com The driving force for crystallization is typically supercooling, which is the difference between the melting and crystallization temperatures. mdpi.com

Kinetics: Solid-state sorbitan esters like sorbitan monopalmitate can accelerate the early stages of solidification in lipid systems like cocoa butter and coconut oil by decreasing the induction time and increasing the crystallization rate. nih.govresearchgate.net However, they can also suppress later crystal growth. nih.gov The crystallization rate of mango butter, for example, can be tailored in a concentration-dependent manner by the addition of sorbitan monopalmitate. nih.gov The thermodynamics of crystallization are related to the Gibbs free energy, with the most stable polymorphic form having the lowest free energy. mdpi.com

Influence on Crystallization of Other Lipid Systems

This compound and other sorbitan esters can significantly impact the crystallization of various lipid systems, acting as crystallization modifiers. nih.gov

Effects on Lipid Systems: In cocoa butter, sorbitan monopalmitate has been observed to associate with the high-melting fraction and reduce the crystal size. nih.gov In coconut oil, solid-state sorbitan esters affect both the high- and low-melting fractions, increasing the number of crystals. researchgate.net The addition of sorbitan monopalmitate to mango butter promotes the aggregation of globular crystals. nih.gov The influence of these esters is dependent on their structure, concentration, and the specific lipid system being modified. nih.govresearchgate.net

Role in Dispersion and Emulsion Science

Fundamental Mechanisms of Emulsion Formation and Stabilization

The creation of a stable emulsion is a dynamic process that requires energy to form droplets of the dispersed phase and the presence of an emulsifier to prevent their subsequent coalescence. ijirss.com Sorbitan (B8754009) dipalmitate, as a nonionic surfactant, contributes to this stability through several key mechanisms. uomustansiriyah.edu.iqmdpi.com

Sorbitan esters, including sorbitan dipalmitate, are known for their utility in forming water-in-oil (W/O) emulsions due to their lipophilic nature. uomustansiriyah.edu.iqpk.edu.pl The type of emulsion formed (O/W or W/O) is largely dictated by the hydrophilic-lipophilic balance (HLB) of the emulsifier. Emulsifiers with lower HLB values are more oil-soluble and tend to promote the formation of W/O emulsions, where water droplets are dispersed in a continuous oil phase. google.com Conversely, emulsifiers with higher HLB values are more water-soluble and favor the formation of oil-in-water (O/W) emulsions. uomustansiriyah.edu.iq this compound can also be used in combination with higher HLB emulsifiers, such as polysorbates, to create stable O/W emulsions. uomustansiriyah.edu.iq

The formation of complex emulsions, such as water-in-oil-in-water (W/O/W) emulsions, can also involve sorbitan esters. In these systems, a W/O emulsion is first prepared using a low HLB emulsifier like this compound, and then this emulsion is dispersed in an external aqueous phase containing a high HLB emulsifier. google.com

The primary mechanism by which nonionic surfactants like this compound stabilize emulsions is steric stabilization. ijirss.commdpi.com This occurs when the surfactant molecules adsorb onto the surface of the dispersed droplets, forming a protective layer. byk.com The bulky sorbitan and palmitate groups create a physical barrier that prevents the droplets from approaching each other too closely and coalescing. ijirss.combyk.com This steric hindrance is a powerful stabilizing force, particularly in W/O emulsions where electrostatic repulsion is less significant due to the low dielectric constant of the oil phase. ijirss.com

The stability of an emulsion is also critically dependent on the properties of the interfacial film formed by the emulsifier at the oil-water interface. A rigid and coherent interfacial film acts as a mechanical barrier to prevent droplet coalescence. ijirss.comresearchgate.net The structure and packing of the this compound molecules at the interface influence the film's rigidity. The straight chains of the palmitic acid component can contribute to a more ordered and rigid interfacial network compared to unsaturated fatty acids. researchgate.net This increased rigidity enhances the stability of the emulsion by physically preventing the merging of dispersed droplets. researchgate.netresearchgate.net

Rheological Characterization of this compound-Stabilized Systems

The rheological properties of an emulsion, which describe its flow and deformation characteristics, are crucial for its stability, texture, and performance. researchgate.netnih.gov These properties are intrinsically linked to the microstructure of the emulsion, including the droplet size, droplet size distribution, and the interactions between droplets. researchgate.netresearchgate.net

Emulsions stabilized with this compound often exhibit non-Newtonian flow behavior, specifically shear-thinning (pseudoplasticity), where the viscosity decreases with an increasing shear rate. researchgate.netnih.gov This behavior is desirable for many applications as it allows for ease of spreading or pouring while maintaining a high viscosity at rest, which contributes to stability against creaming or sedimentation. conicet.gov.ar

The viscoelastic properties, which describe the material's ability to store and dissipate energy, are also important. Emulsions can exhibit both viscous (liquid-like) and elastic (solid-like) characteristics. The storage modulus (G') and loss modulus (G'') are used to quantify these properties. A higher G' relative to G'' indicates a more structured, gel-like system, which can enhance long-term stability. conicet.gov.arcore.ac.uk The viscoelasticity of this compound-stabilized emulsions is influenced by factors such as the concentration of the emulsifier, the oil phase concentration, and the droplet size distribution. nih.govresearchgate.net

Table 1: Factors Influencing Viscosity and Viscoelasticity in Emulsions

Factor Influence on Viscosity Influence on Viscoelasticity (G', G'')
Emulsifier Concentration Generally increases with concentration. Higher concentrations can lead to a more structured network and increased G'. nih.gov
Oil Phase Concentration Increases with higher oil phase volume fraction. researchgate.net A higher internal phase ratio can lead to a more packed system and increased viscoelasticity. researchgate.net

| Droplet Size | Finer emulsions with smaller droplets tend to have higher viscosity. researchgate.net | Smaller droplets can lead to stronger inter-droplet interactions and a more elastic network. |

The size of the dispersed droplets and their distribution are fundamental characteristics of an emulsion that significantly impact its stability and rheological properties. researchgate.netuva.nlnih.govarxiv.org Generally, emulsions with smaller and more uniform droplet sizes are more stable against creaming and coalescence. cybercolloids.netresearchgate.net

The droplet size in an emulsion stabilized by this compound is influenced by the emulsification method, the energy input during processing, and the composition of the formulation. ijirss.comcybercolloids.net Techniques such as high-shear mixing and homogenization are used to reduce droplet size. cybercolloids.net The droplet size distribution is often found to be a log-normal distribution, which arises from the random breakup of droplets during emulsification. uva.nlarxiv.org

Table 2: Research Findings on Droplet Size in Emulsions

Study Focus Key Findings
Effect of Emulsifier Concentration Increasing emulsifier concentration can lead to the formation of smaller droplets. mdpi.com
Impact of Oil Viscosity Higher viscosity of the dispersed phase can result in larger droplets due to increased resistance to shear. researchgate.net

| Influence of Processing Parameters | Higher shear rates or homogenization pressures generally lead to smaller droplet sizes. uva.nl |

Influence of Surfactant Concentration on Rheological Behavior

The concentration of this compound, a non-ionic surfactant, significantly influences the rheological, or flow, properties of emulsions. Generally, an increase in the concentration of this compound leads to a more structured and viscous emulsion. This is because, as a lipophilic (oil-loving) surfactant, it resides at the oil-water interface, reducing interfacial tension and promoting the stability of dispersed droplets.

In oil-in-water (o/w) emulsions, this compound works in conjunction with hydrophilic emulsifiers. As its concentration increases, the packing of surfactant molecules at the interface becomes denser. This leads to stronger interfacial films and increased resistance to deformation, manifesting as higher viscosity and elasticity. researchgate.net Research on creams has shown that increasing the amount of sorbitan ester surfactants, including this compound, enhances the elasticity of the formulation. researchgate.net This effect is attributed to the lengthening of the alkyl chain of the surfactant, which contributes to a more cohesive internal structure. researchgate.net

However, the influence on viscosity is not always linear and can be affected by other components in the formulation. For instance, in some cosmetic emulsions, while thickeners are typically added to adjust viscosity, the type and concentration of the emulsifier itself, like a sorbitan ester, can have a strong impact on flow properties, sometimes making adjustments difficult. google.com In certain invert (water-in-oil) emulsions, it has been observed that the emulsifier concentration has a relatively minor effect on rheological properties compared to other additives, but it is crucial for maintaining emulsion stability, especially with temperature changes. rdd.edu.iq

Studies on various emulsions have consistently shown that they exhibit non-Newtonian, pseudoplastic (shear-thinning) behavior. researchgate.netsid.ir This means their viscosity decreases under applied stress, which is a desirable characteristic in many cosmetic and pharmaceutical creams. The consistency and flow behavior of these emulsions can be precisely modeled using rheological models like the Herschel-Bulkley or Cross models. researchgate.net

Table 1: Effect of Surfactant Concentration on Emulsion Rheology

System Surfactant(s) Observation Reference
O/W CreamsSorbitan monopalmitate, Sorbitan monooleateIncreased surfactant amount led to increased elasticity. researchgate.net
O/W EmulsionsTween 60 (a polysorbate)Increasing emulsifier quantity led to an increase in internal structure coherence. An excess amount negatively affected the structure. researchgate.net
Invert EmulsionsEmulsifier blendThe emulsifier had a minimal effect on rheological properties but was vital for thermal stability. rdd.edu.iq
Heat Stable O/W EmulsionsTween 80 with various stabilizersAll emulsions showed pseudoplastic (shear-thinning) behavior. Viscosity was influenced by both the stabilizer and thermal treatment. sid.ir

This table is generated based on findings from multiple research papers to illustrate the general principles of how surfactant concentration affects emulsion rheology.

Interaction with Other Surfactants and Co-emulsifiers

This compound is rarely used in isolation. Its performance and function are significantly enhanced when combined with other surfactants and co-emulsifiers. These interactions are critical in creating stable, effective, and aesthetically pleasing emulsion systems.

Synergistic and Antagonistic Effects in Emulsion Stabilization

The combination of lipophilic surfactants like this compound (which has a low Hydrophile-Lipophile Balance, HLB) and hydrophilic surfactants like polysorbates (high HLB) is a cornerstone of emulsion science. This combination often leads to a synergistic effect, resulting in far greater emulsion stability than either surfactant could achieve alone. ugm.ac.id

Synergism is achieved when the mixed surfactants pack more efficiently at the oil-water interface. The different molecular geometries of the bulky head group of a polysorbate and the smaller head group of this compound allow for a tighter, more condensed interfacial film. This enhanced film acts as a more robust barrier against droplet coalescence, thereby increasing emulsion stability. researchgate.net For example, the combination of Sorbitan monooleate and Polysorbate 80 has been shown to create stable emulsions, with their synergistic mixing being a significant factor in stability. ugm.ac.idrsc.org This principle is widely applied in the formulation of creams, lotions, and other cosmetic products. ugm.ac.id

Complexation with Polyoxyethylene Derivatives (e.g., Polysorbates)

This compound and its ethoxylated counterparts, the polysorbates (like Polysorbate 40, which is polyoxyethylene sorbitan monopalmitate), are known to form complexes that are highly effective at stabilizing emulsions. atamanchemicals.commdpi.com Polysorbates are synthesized by adding ethylene (B1197577) oxide to sorbitan esters. atamankimya.com This process results in a molecule with a sorbitan ester core and hydrophilic polyoxyethylene (POE) chains. cir-safety.org

When mixed, this compound and a polysorbate like Polysorbate 80 arrange themselves at the oil-water interface. The lipophilic fatty acid tails of both molecules anchor in the oil phase, while the hydrophilic sorbitan head of the this compound and the larger, more hydrophilic polyoxyethylene chains of the polysorbate extend into the water phase. researchgate.net This interaction creates a stable, resilient interfacial layer. researchgate.net Studies have shown that the combination of these two types of surfactants can significantly increase emulsion viscosity and stability compared to using a single surfactant. ugm.ac.id

The interaction is not merely a simple mixing but can involve the formation of specific molecular arrangements and complexes. The presence of the bulky POE chains of the polysorbate can create steric hindrance, a repulsive force that physically prevents droplets from getting too close and coalescing. This effect, combined with the reduction in interfacial tension, is key to their effectiveness. The composition of commercial polysorbates, which can contain varying ratios of sorbitan and isosorbide (B1672297) esters as well as different fatty acid esters, can influence these interactions and the resulting rheological properties of an emulsion. nih.gov

Phase Behavior of Mixed Surfactant Systems

The combination of this compound with other surfactants, particularly polysorbates, in an oil and water system can lead to the formation of various phases beyond simple micelles or emulsions. These phases are governed by the concentrations of the components, their ratios, and temperature.

One of the most important structures formed is the lamellar liquid crystalline phase . This is a highly ordered, gel-like structure where surfactant bilayers are separated by layers of water. This phase often forms at the oil-water interface and is believed to be a primary reason for the high stability of emulsions created with sorbitan ester-polysorbate blends. The liquid crystalline layer acts as a strong mechanical barrier to coalescence. researchgate.net Studies on mixed surfactant systems have shown that lamellar liquid crystalline aggregates can form even at very low total surfactant concentrations (around 2-4 wt%). researchgate.net

The construction of pseudo-ternary phase diagrams is a common method to study the phase behavior of these systems, which consist of an oil phase, an aqueous phase, and a mixed-surfactant phase. japsonline.comnih.gov These diagrams map the different regions of stability, showing where microemulsions, emulsions, gels, or multi-phase systems exist. japsonline.comnih.gov For example, a system containing isopropyl palmitate (an oil), a mixture of Sorbitan monooleate and Polysorbate 80, and an aqueous phase was found to form a large microemulsion region, indicating high stability and solubilization power. japsonline.com

The type of oil and the ratio of the surfactants significantly affect the phase behavior. The goal is often to find a formulation that exists within a stable, single-phase region (like a microemulsion or a stable liquid crystal-stabilized emulsion) under the desired storage and use conditions. mdpi.com

Advanced Formulations and Delivery System Applications in Research

Development of Solid Lipid Nanoparticles (SLNs) and Nanostructured Lipid Carriers (NLCs)

Solid Lipid Nanoparticles (SLNs) and the second-generation Nanostructured Lipid Carriers (NLCs) have emerged as promising vehicles for drug delivery. nih.gov SLNs are formulated with a solid lipid core, while NLCs incorporate a blend of solid and liquid lipids, creating a less-ordered matrix that can enhance drug loading and stability. researchgate.netpensoft.net Sorbitan (B8754009) esters, including sorbitan dipalmitate, are often dissolved within the melted lipid phase during production, adsorbing effectively onto the particle surface. biomedrb.com

Fabrication Methodologies Utilizing this compound

This compound is utilized in several well-established methods for producing SLNs and NLCs, primarily those involving the preparation of an initial emulsion. biomedrb.comnih.gov

High-Pressure Homogenization (HPH): This is a prevalent technique that can be performed using hot or cold methods. japsonline.com In the hot HPH technique, this compound is dissolved in the lipid phase, which contains the solid lipid (for SLNs) or a solid/liquid lipid blend (for NLCs), along with the active drug. This heated oil phase is then dispersed in a hot aqueous surfactant solution to form a pre-emulsion. japsonline.com This coarse emulsion is then forced through a high-pressure homogenizer, where intense cavitation and shear forces lead to the formation of nano-sized particles. Subsequent cooling solidifies the lipid core, with this compound situated at the lipid-water interface, stabilizing the nanoparticles.

Microemulsion-Based Method: This technique involves creating a thermodynamically stable, optically clear microemulsion at a temperature above the lipid's melting point. nih.govjapsonline.com The formulation typically consists of the lipid (incorporating this compound), an emulsifier, a co-emulsifier, and water. japsonline.com This hot, transparent system is then rapidly dispersed in a large volume of cold water with stirring. nih.gov The sudden temperature drop causes the lipid to precipitate, forming nanoparticles. This compound aids in the initial formation of the microemulsion and stabilizes the resulting nanoparticles upon precipitation.

Solvent Emulsification-Evaporation: In this method, the lipid and the lipophilic drug are dissolved in a water-immiscible organic solvent. This organic solution is then emulsified in an aqueous phase containing a surfactant. nih.gov this compound can be part of the surfactant system. After the formation of a stable emulsion, the organic solvent is removed by evaporation, leading to the precipitation of the lipid as nanoparticles. nih.gov

Structural Integrity and Stability of Nanoparticle Formulations

The inclusion of this compound is crucial for the structural integrity and long-term stability of SLN and NLC formulations. Surfactants are essential for decreasing the surface tension between the lipid and aqueous phases, which is fundamental to creating and maintaining a stable nanoparticle dispersion. nih.gov

This compound, as a non-ionic surfactant, provides steric stabilization. ijper.org It adsorbs onto the surface of the lipid nanoparticles, creating a protective layer that physically hinders particle aggregation and coalescence. researchgate.net This steric hindrance is vital for preventing particle growth during storage, which could otherwise lead to instability, sedimentation, and loss of the formulation's desired properties. biomedrb.com

Impact on Encapsulation Efficiency and Release Profiles

This compound influences both the amount of drug that can be loaded into the nanoparticles (encapsulation efficiency, EE) and the rate at which the drug is released.

Encapsulation Efficiency (EE): The imperfect, less-ordered crystalline structure of the NLC matrix, created by blending solid and liquid lipids, provides more space to accommodate drug molecules, generally leading to a higher EE compared to the more crystalline SLNs. ijper.orgpensoft.net The presence of this compound within the lipid matrix can modify this structure. Furthermore, modifying the lipid matrix by incorporating amphiphilic compounds like sorbitan esters can be a strategy to increase the payload of hydrophilic drugs, which typically have low solubility in the lipid phase. nih.gov Research has demonstrated that NLCs can achieve high encapsulation efficiencies, often exceeding 80-90%. acs.orgresearchgate.net

Release Profiles: The structure of the nanoparticle matrix is a key determinant of the drug release pattern. nih.gov NLCs are known for providing a controlled or sustained release profile. ijper.orgpensoft.net The less-ordered matrix of NLCs can prevent the premature expulsion of the encapsulated drug that is sometimes observed with SLNs due to polymorphic transitions of the lipid during storage. researchgate.net The specific combination of lipids and surfactants, including this compound, governs the final architecture of the nanoparticle and thus modulates the release rate. For instance, NLCs have been shown to provide a more sustained drug release compared to SLNs in some studies. acs.org

Micro- and Nanoemulsion Development and Characterization

Microemulsions and nanoemulsions are advanced colloidal dispersion systems used to improve the solubility and delivery of poorly water-soluble compounds. Microemulsions are thermodynamically stable, isotropic systems, typically with droplet sizes of 10-100 nm, whereas nanoemulsions are kinetically stable dispersions with droplet sizes generally under 200-500 nm. nih.govnih.govjrespharm.com this compound, often in combination with a hydrophilic surfactant, is a key component in the design of these ultrasmall systems.

Formulation Design Principles for Ultrasmall Systems

The design of stable micro- and nanoemulsions relies on the careful selection of an oil phase, an aqueous phase, and a surfactant/co-surfactant system. nih.gov this compound, with its low HLB value, is suitable as a lipophilic surfactant, particularly for stabilizing oil-in-water (o/w) emulsions when paired with a high-HLB surfactant. jrespharm.com

A core principle in formulating these systems is the reduction of interfacial tension between the oil and water phases. acs.org The surfactant system, containing this compound, adsorbs at the oil-water interface, creating a flexible film that facilitates the formation of extremely small droplets and prevents their coalescence. dovepress.com

The ratio of surfactant to co-surfactant and oil is critical. Phase diagrams are often constructed to identify the specific concentration ranges where stable, single-phase microemulsions or fine nanoemulsions form. Low-energy methods, such as phase inversion temperature (PIT) or spontaneous emulsification, are often employed. nih.gov The PIT method, for example, utilizes the temperature-dependent solubility of non-ionic surfactants like sorbitan esters and polysorbates. By cycling the temperature, a phase inversion from w/o to o/w emulsion can be induced, resulting in the formation of very fine droplets. mdpi.com

The following table summarizes research findings on nanoemulsions developed using sorbitan esters, highlighting key formulation parameters.

Active Compound Oil Phase Surfactant System Droplet Size (nm) Encapsulation Efficiency (%) Key Finding
Kojic Dipalmitate mdpi.comRosehip Oil (5%)Sorbitan Oleate (B1233923) (3.75%) & Polysorbate 80 (3.75%)< 130 nm> 95%The nanoemulsion was stable and showed good skin permeation.
Ascorbyl Palmitate google.comLipid PhasePolyoxyethylene sorbitan esters (2-10%)30 - 50 nmNot specifiedThe combination allowed for nanoemulsion formation at low temperatures with simple mechanical stirring.
Thalidomide Analogue dovepress.comOleic AcidNot specified~195 nmNot specifiedThe nanoemulsion was stable for over a year at room temperature.

Stability Enhancement Mechanisms in Nanoscale Dispersions

This compound contributes significantly to the kinetic stability of nanoemulsions and other nanoscale dispersions through several mechanisms.

Steric Stabilization: As a non-ionic surfactant, this compound, along with its hydrophilic counterparts (like polysorbates), forms a robust interfacial film around the dispersed droplets. nih.gov The hydrophilic portions of the co-surfactant extend into the aqueous phase, creating a steric barrier that prevents droplets from approaching each other closely enough to aggregate or coalesce. researchgate.net This steric repulsion is a primary mechanism for stabilizing o/w nanoemulsions. nih.gov

Reduction of Interfacial Tension: By significantly lowering the energy required to create new surface area, the surfactant system facilitates the formation of small droplets during homogenization and reduces the thermodynamic driving force for Ostwald ripening—a process where larger droplets grow at the expense of smaller ones. acs.org

Modification of Interfacial Film Properties: The combination of a low-HLB surfactant like this compound with a high-HLB surfactant creates a more condensed and stable interfacial film than either surfactant could alone. This mixed-surfactant layer provides enhanced elasticity and rigidity to the interface, further protecting against droplet coalescence. dovepress.com The stability of these systems is crucial, as nanoemulsions are kinetically stable but not thermodynamically stable like microemulsions. mdpi.com Studies have shown that carefully formulated nanoemulsions can remain physically stable for extended periods, such as over a year. dovepress.comgoogle.com

Controlled Release System Design Principles

In the design of advanced pharmaceutical formulations, controlled release systems are engineered to deliver a therapeutic agent at a predetermined rate over a specified duration. The primary goals are to maintain drug concentrations within the therapeutic window, minimize side effects, and improve patient compliance by reducing dosing frequency. firsthope.co.inwisdomlib.org The design of these systems is fundamentally governed by principles such as diffusion, dissolution, and erosion of a matrix material. firsthope.co.inmdpi.com

This compound, a non-ionic surfactant and emulsifying agent, serves as a functional excipient in the construction of such delivery systems. globenewswire.comscribd.com Its utility stems from its lipophilic nature and its ability to form stable structures that can encapsulate or entrap active pharmaceutical ingredients (APIs). scribd.comatamanchemicals.com As an ester of sorbitol and palmitic acid, its molecular structure is conducive to self-assembly into ordered systems like vesicles or forming the matrix of organogels, which are then exploited for modulating drug release. scribd.comjetir.org These systems are designed to release the entrapped drug through diffusion from the matrix, dissolution of the matrix itself, or a combination of mechanisms. firsthope.co.in

The physicochemical properties of this compound, such as its ability to act as a surfactant and stabilizer, are leveraged in various advanced drug delivery platforms, including lipid-based nanoparticles and organogels, to control the release kinetics of incorporated drugs. jetir.orgmdpi.comcir-safety.org

Design of Biphasic Formulations for Modulated Release Kinetics

Biphasic release is a desirable kinetic profile for certain therapies, characterized by an initial burst release of the drug followed by a period of sustained or controlled release. dovepress.com This pattern is advantageous as the initial phase rapidly achieves a therapeutic concentration of the drug, while the subsequent sustained phase maintains this level over an extended period. mdpi.com

This compound is a key ingredient in formulating vesicular systems, such as niosomes (non-ionic surfactant vesicles), which are known to exhibit such biphasic release patterns. cir-safety.orgopendermatologyjournal.com Niosomes are microscopic lamellar structures formed by the self-assembly of non-ionic surfactants, like this compound, in an aqueous medium, often with the inclusion of cholesterol to enhance vesicle stability. researchgate.net

The biphasic release mechanism from these this compound-based vesicles can be attributed to the distribution of the drug within the carrier. A portion of the drug is typically adsorbed onto the surface of the vesicles, which allows for a rapid release upon administration. The remainder of the drug is entrapped within the core or interleaved within the surfactant bilayers of the niosomes. This entrapped drug is released slowly over time as it diffuses through the lamellar structure. mdpi.com The design of these formulations allows for the modulation of release kinetics by altering parameters such as the ratio of surfactant to cholesterol or the specific type of surfactant used. researchgate.net Research has shown that niosomes prepared with Sorbitan monopalmitate (Span 40) can be formulated to control vesicle size, a critical factor influencing the release profile. researchgate.net

The table below details formulation variables for this compound niosomes and their effect on particle size, a key parameter in designing release kinetics.

Table 1: Influence of Formulation Variables on the Particle Size of this compound (Span 40) Niosomes

Formulation Variable Composition Resulting Particle Size (nm)
Membrane Additive Span 40 / Cholesterol (CHO) 189.2 ± 13.4
Span 40 / Dicetylphosphate (DCP) 293.3 ± 17.2
Span 40 / Stearylamine (SA) 246.5 ± 15.6
Drug Loading Mannitol-loaded (Span 40/CHO) 215.4 ± 14.9
Estradiol-loaded (Span 40/CHO) 233.7 ± 16.1

Data derived from studies on the effect of formulation factors on the physical characteristics of nanosystems. researchgate.net

Exploration in Organogel-Based Controlled Release Vehicles

Organogels are semi-solid systems in which an organic liquid phase is immobilized by a three-dimensional network of self-assembled gelator molecules. jetir.org this compound (also known as Span 40) is a low-molecular-weight organogelator that has been investigated for its ability to structure various organic solvents and oils into gels. jetir.orgijrpb.comamazonaws.com These organogels are explored as promising vehicles for the controlled release of therapeutic agents, particularly for topical and parenteral applications. ijrpb.comnitrkl.ac.in

The formation of a this compound organogel is typically achieved by heating the surfactant in an apolar solvent to achieve dissolution, followed by cooling. ijrpb.com During the cooling process, the gelator molecules self-assemble into a fibrous network, often described as tubules or solid-fiber matrices, which physically entraps the liquid phase and any incorporated drug molecules. jetir.orgijrpb.com This networked structure serves as a barrier to the diffusion of the drug, thereby enabling its controlled release over time. researchgate.net The release of the drug from the organogel matrix generally follows zero-order kinetics, indicating a constant release rate that is independent of the drug concentration. researchgate.net

Research has compared the gelling ability and stability of this compound with other sorbitan esters, such as Sorbitan monostearate (Span 60). While Span 60 gels were often found to be more stable, this compound has been successfully used to create organogels with controlled release properties. jetir.orgijrpb.com The properties of the organogel, including its viscosity, mechanical strength, and drug release rate, can be tailored by adjusting the concentration of the this compound gelator. researchgate.net

The table below presents findings from a comparative study on organogels developed using Sorbitan monopalmitate and Sorbitan monostearate.

Table 2: Comparative Properties of Organogels Based on Sorbitan Esters

Gelator (10% w/w in Olive Oil) Gelation Temperature (°C) Hardness (N) Viscosity (Pa.s at 1 s⁻¹)
Sorbitan Monopalmitate (SMP) 48.5 0.49 102.3
Sorbitan Monostearate (SMS) 54.2 0.88 185.6

Data derived from a comparative study on olive oil-based organogels. jetir.org

Analytical and Characterization Methodologies for Sorbitan Dipalmitate

Chromatographic Techniques for Compositional Analysis

Chromatography is an indispensable tool for separating the complex mixture of components found in commercial sorbitan (B8754009) dipalmitate products. Techniques such as High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are fundamental in assessing the ester distribution and fatty acid profile, respectively.

High-Performance Liquid Chromatography (HPLC) is a powerful technique for the separation and quantification of the different ester fractions within sorbitan dipalmitate. researchgate.net A common approach involves reversed-phase HPLC, often utilizing a C18 column, which separates the components based on their hydrophobicity. researchgate.netsemanticscholar.org This allows for the resolution of sorbitan mono-, di-, tri-, and even tetraesters. researchgate.net

Table 1: HPLC Parameters for Sorbitan Ester Analysis

ParameterTypical ConditionsSource
Column Reversed-phase C18 researchgate.net
Mobile Phase Isopropanol/water mixture semanticscholar.org
Detection Charged Aerosol Detector (CAD) thermofisher.comthermofisher.com
Separation Isocratic elution semanticscholar.org
Quantification Relative response factors from glyceride standards researchgate.net

Gas Chromatography (GC) is the standard method for determining the fatty acid composition of this compound. This analysis is crucial as the properties of the surfactant are directly related to the types and proportions of fatty acids esterified to the sorbitan core. The process typically involves a derivatization step to convert the fatty acids into more volatile fatty acid methyl esters (FAMEs). unibuc.ro This is often achieved through transesterification using reagents like sodium hydroxide (B78521) or potassium hydroxide in methanol. unibuc.ro

The resulting FAMEs are then separated on a capillary column, such as one with a 5% phenylmethylsilicone phase, and detected by a Flame Ionization Detector (FID). researchgate.net The separation is based on the boiling points and polarity of the FAMEs, allowing for the identification and quantification of individual fatty acids like palmitic acid. researchgate.netnih.gov The fatty acid profile provides valuable information about the purity of the raw materials used in the synthesis of this compound. worktribe.com

High-temperature GC (HT-GC) can also be employed for the analysis of sorbitan esters. This technique allows for the elution of larger ester species, including sorbitan and sorbitol triesters, providing a more comprehensive characterization of the product. worktribe.com

Table 2: GC Parameters for Fatty Acid Profiling of Sorbitan Esters

ParameterTypical ConditionsSource
Derivatization Transesterification to Fatty Acid Methyl Esters (FAMEs) unibuc.ro
Column Capillary column (e.g., 5% phenylmethylsilicone) researchgate.net
Detector Flame Ionization Detector (FID) researchgate.netnih.gov
Injection Split/splitless or on-column worktribe.comworktribe.com
Analysis Identification and quantification of individual fatty acids unibuc.ro

Spectroscopic Characterization Techniques

Spectroscopic techniques provide detailed information about the molecular structure and functional groups present in this compound. These methods are essential for confirming the identity of the compound and elucidating its structural features.

Fourier Transform Infrared (FTIR) spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in this compound. The FTIR spectrum reveals characteristic absorption bands corresponding to specific molecular vibrations. upi.edu For this compound, key functional groups include the hydroxyl (-OH) groups of the sorbitan moiety and the ester (C=O) groups formed from the reaction with palmitic acid. mdpi.comresearchgate.net

The O-H stretching vibration typically appears as a broad band around 3300-3400 cm⁻¹. mdpi.comresearchgate.net The presence of a strong C=O stretching band, characteristic of the ester group, is expected in the region of 1735-1750 cm⁻¹. researchgate.netpurdue.edu Additionally, C-H stretching vibrations from the alkyl chains of the palmitate groups will be observed around 2850-2960 cm⁻¹. mdpi.com The C-O stretching of the ester group can be seen in the 1160-1210 cm⁻¹ range. mdpi.com By analyzing the positions and intensities of these absorption bands, the successful esterification and the presence of the key functional moieties in this compound can be confirmed. scialert.net

Table 3: Characteristic FTIR Absorption Bands for this compound

Functional GroupWavenumber Range (cm⁻¹)Vibration TypeSource
Hydroxyl (-OH) 3300 - 3400O-H Stretching mdpi.comresearchgate.net
Alkane (C-H) 2850 - 2960C-H Stretching mdpi.com
Ester (C=O) 1735 - 1750C=O Stretching researchgate.netpurdue.edu
Ester (C-O) 1160 - 1210C-O Stretching mdpi.com

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled tool for the detailed structural elucidation of organic molecules like this compound. mdpi.comethernet.edu.et Both proton (¹H) and carbon-13 (¹³C) NMR provide valuable information about the chemical environment of the atoms within the molecule. kinampark.com

In the ¹H NMR spectrum of sorbitan esters, signals corresponding to the protons of the sorbitan ring and the fatty acid chains can be identified. farmaciajournal.com The integration of these signals can provide quantitative information about the different components. farmaciajournal.com For instance, the protons in the hydrophilic sorbitan headgroup can be distinguished from those in the lipophilic fatty acid tails. farmaciajournal.com

¹³C NMR spectroscopy complements the information from ¹H NMR by providing insights into the carbon skeleton of the molecule. worktribe.comrsc.org The chemical shifts of the carbon atoms are sensitive to their local electronic environment, allowing for the identification of different carbon types, such as those in the sorbitan ring, the ester carbonyl group, and the alkyl chain of the palmitate. kinampark.com Advanced 2D NMR techniques can be employed to establish connectivity between protons and carbons, further aiding in the complete structural assignment. researchgate.net

Mass Spectrometry (MS) is a highly sensitive analytical technique that measures the mass-to-charge ratio of ions, providing information about the molecular weight and structure of the components in a sample. For complex mixtures like sorbitan esters, MS is invaluable for identifying the various ester species present. rsc.org Techniques like Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) MS can be used to analyze the distribution of mono-, di-, and triesters. rsc.orgnih.gov The mass spectra of sorbitan esters will show peaks corresponding to the different degrees of esterification. rsc.org

Ion Mobility-Mass Spectrometry (IM-MS) adds another dimension of separation to traditional MS. In IM-MS, ions are separated based on their size and shape (collision cross-section) as they drift through a gas-filled chamber. This technique can help to resolve isomers and provide further structural information that may not be obtainable by MS alone, which is particularly useful for the complex isomeric mixtures found in this compound.

Phase contrast microscopy is an optical microscopy technique that is particularly well-suited for visualizing the microstructure of unstained, transparent samples like organogels. It enhances contrast by translating small phase shifts in the light passing through the sample into amplitude or brightness changes in the image. This allows for the detailed examination of the network structure responsible for the gel's properties.

When this compound is used as an organogelator, it self-assembles into a three-dimensional network that immobilizes the liquid oil phase, creating a semi-solid material. Phase contrast microscopy is used to directly visualize this underlying solid structure. To do this, a thin smear of the organogel is prepared on a glass slide and observed under the microscope.

Studies on organogels formed with sorbitan esters, including sorbitan monopalmitate, reveal the formation of distinct crystalline structures. The micrographs typically show a dense, interconnected network of crystals distributed uniformly throughout the continuous oil phase. These crystalline elements are often described as having needle-shaped, fibrous, or rod-like tubular morphologies. The formation of this extensive network is crucial for the organogel's ability to entrap the solvent and maintain its structure. The size, density, and morphology of these crystalline structures can be correlated with the concentration of this compound; higher concentrations generally lead to a denser network with larger crystals.

Table 5: Microstructural Features of this compound Organogels Imaged by Phase Contrast Microscopy

Microstructural FeatureDescriptionRole in Organogel Properties
Crystal Network An interconnected, three-dimensional mesh of solid crystalline material.Provides the solid-like structure and is responsible for immobilizing the liquid oil phase.
Crystal Morphology The shape of the individual crystalline elements.Typically observed as needle-like, fibrous, or rod-like tubules.
Crystal Distribution The uniformity of the crystal network throughout the sample.A uniform distribution is indicative of a homogeneous and stable gel.
Crystal Size/Density The dimensions and number of crystals per unit volume.Influences the mechanical properties of the gel, such as firmness and viscosity.

Interfacial Rheology and Tensiometry

Interfacial rheology and tensiometry are essential techniques for characterizing the behavior of surface-active molecules like this compound at liquid-liquid or gas-liquid interfaces. wikipedia.org Interfacial rheology specifically investigates the flow properties and viscoelastic response of the adsorbed interfacial layer to applied stress or strain. wikipedia.orgbiolinscientific.com This two-dimensional system at the interface possesses properties distinct from the bulk phases it separates. mdpi.com The stability of emulsions and foams, which is critical in many industrial applications, is directly related to the viscoelastic properties of the interfacial film formed by surfactants. wikipedia.org By deforming the interface and measuring the response, one can determine the interfacial storage (elastic) modulus and loss (viscous) modulus, which provide insight into the structure and interactions within the molecular layer. wikipedia.org

Tensiometry, on the other hand, measures surface tension (at a gas-liquid interface) or interfacial tension (at a liquid-liquid interface). These measurements are fundamental to understanding the efficiency of a surfactant in reducing the free energy of an interface. The data derived from these techniques are crucial for evaluating the performance of this compound as an emulsifier or stabilizer.

Table 2: Key Parameters from Interfacial Rheology and Tensiometry

TechniqueMeasured ParameterInformation Provided
Interfacial Rheology Interfacial Elastic (G') and Viscous (G'') ModuliQuantifies the solid-like (elastic) and liquid-like (viscous) character of the interfacial film; relates to emulsion/foam stability. wikipedia.org
Tensiometry Surface/Interfacial Tension (γ)Measures the reduction in interfacial energy; indicates surfactant efficiency and packing at the interface.
Tensiometry Critical Micelle Concentration (CMC)The concentration at which surfactant molecules begin to form micelles in the bulk phase, identified by a plateau in surface tension measurements. dynetesting.com

Du Noüy Tensiometer and Wilhelmy Plate Methods

The Du Noüy ring and Wilhelmy plate methods are two of the most common and established techniques for measuring equilibrium surface and interfacial tension. kruss-scientific.comcscscientific.com

The Du Noüy ring method involves a platinum-iridium ring that is submerged in the liquid and then slowly pulled through the interface. kruss-scientific.comcscscientific.com The force required to detach the ring from the surface is measured and is proportional to the surface or interfacial tension. kruss-scientific.comwikipedia.org This force reaches a maximum just before the liquid lamella created by the ring breaks. kruss-scientific.com Due to the complex shape of the meniscus and the volume of liquid lifted, a correction factor is required to obtain an accurate value of the tension. kruss-scientific.comwikipedia.org This method is widely used and is specified in several ASTM standards for various applications, including determining the interfacial tension of oil against water. cscscientific.comthomassci.com However, because the ring is moved during the measurement, it is considered a quasi-static method and may not be ideal for systems that take a long time to reach equilibrium. cscscientific.comkruss-scientific.com

The Wilhelmy plate method utilizes a thin plate, typically made of platinum, which is oriented perpendicularly to the interface. dynetesting.comwikipedia.org The force acting on the plate is measured as it is partially immersed in the liquid. biolinscientific.com This force is a result of the surface tension pulling the plate into the liquid, countered by the buoyancy of the immersed portion of the plate. biolinscientific.com Assuming a contact angle of zero (which is typical for a clean, roughened platinum plate), the surface tension can be calculated directly from the measured force and the known wetted perimeter of the plate. kruss-scientific.comwikipedia.org Unlike the Du Noüy ring, the Wilhelmy plate is typically held stationary at the interface to measure the equilibrium tension, making it a true static method. cscscientific.com This allows for the accurate determination of surface tension kinetics over time, which is particularly useful for studying the adsorption dynamics of surfactants like this compound. kruss-scientific.comcscscientific.com

Table 3: Comparison of Du Noüy Ring and Wilhelmy Plate Methods

FeatureDu Noüy Ring MethodWilhelmy Plate Method
Principle Measures the maximum force required to pull a ring through an interface. kruss-scientific.comMeasures the steady-state force on a stationary plate at an interface. kruss-scientific.comwikipedia.org
Measurement Type Quasi-static. kruss-scientific.comStatic. kruss-scientific.com
Correction Factor Required to account for the shape of the liquid pulled up by the ring. wikipedia.orgNot required if the contact angle is zero. wikipedia.org
Kinetics Not suitable for measuring changes over time. cscscientific.comIdeal for monitoring surface tension kinetics and equilibrium values. cscscientific.com
Common Materials Platinum-Iridium Alloy. kruss-scientific.comPlatinum. kruss-scientific.com

Surface Pressure-Area Isotherms

Surface pressure-area (π-A) isotherms are a fundamental characterization technique for insoluble monolayers, such as those formed by this compound at the air-water interface. biolinscientific.com The measurement involves spreading a known amount of the amphiphile onto a liquid subphase (usually water) in a Langmuir trough. The monolayer is then compressed by one or more movable barriers, reducing the area available to each molecule, while the surface pressure (π) is continuously monitored. biolinscientific.com Surface pressure is defined as the reduction in the surface tension of the pure subphase (γ₀) caused by the presence of the monolayer (γ), such that π = γ₀ - γ. nih.gov

The resulting π-A isotherm plots surface pressure as a function of the area per molecule. This plot provides valuable information about the phase behavior, compressibility, and packing of the molecules in the monolayer. biolinscientific.commdpi.com As the monolayer is compressed, it can undergo several phase transitions, which are identifiable as distinct regions in the isotherm. biolinscientific.comcore.ac.uk These phases include the gaseous (G) state, where molecules are far apart; the liquid-expanded (LE) state; the liquid-condensed (LC) state; and the solid (S) state, where molecules are tightly packed. biolinscientific.comnih.gov Further compression beyond the solid state leads to the collapse of the monolayer, where the two-dimensional structure breaks down into a three-dimensional one. biolinscientific.comcore.ac.uk The shape of the isotherm, the pressures at which phase transitions occur, and the area per molecule at different phases are all characteristic of the specific amphiphile and the experimental conditions (e.g., temperature, subphase composition). nih.govcore.ac.uk

Table 4: Phases and Characteristics in a Typical Surface Pressure-Area Isotherm

PhaseArea per MoleculeMolecular StateIsotherm Characteristics
Gas (G) Very LargeMolecules are far apart with minimal interaction.Very low surface pressure, approaching zero. biolinscientific.com
Liquid-Expanded (LE) IntermediateMolecules begin to interact but remain disordered.Surface pressure begins to rise steadily with compression. nih.govcore.ac.uk
Liquid-Condensed (LC) SmallMolecules are more ordered and tilted.A steeper increase in surface pressure; may be preceded by an LE-LC transition plateau. nih.govcore.ac.uk
Solid (S) Very SmallMolecules are tightly packed in a highly ordered, vertical orientation.A very steep, almost incompressible region of the isotherm. biolinscientific.com
Collapse MinimalMonolayer breaks down into 3D structures.A plateau or decrease in surface pressure after reaching a maximum value (πc). biolinscientific.com

Theoretical and Computational Approaches in Sorbitan Dipalmitate Research

Molecular Dynamics Simulations of Interfacial Behavior and Self-Assembly

Molecular dynamics (MD) simulations are a powerful computational tool used to study the physical movements of atoms and molecules. In the context of Sorbitan (B8754009) Dipalmitate, MD simulations have been instrumental in elucidating its behavior at interfaces, such as oil-water interfaces, and its tendency to self-assemble into larger structures like micelles.

The orientation and conformation of surfactants at interfaces are critical to their function. MD simulations can predict how molecules like Sorbitan Dipalmitate arrange themselves, for example, with their hydrophobic tails oriented towards an oil phase and their hydrophilic heads towards an aqueous phase. researchgate.net This orientation minimizes the interfacial tension between the two phases, a key factor in the stability of emulsions. researchgate.net

Key Findings from Molecular Dynamics Simulations:

Simulation ParameterFindingSignificance
Interfacial ThicknessVaries with the chemical structure of the surfactant. sioc-journal.cnInfluences the stability and properties of the interface.
Interface Formation EnergyDependent on the surfactant's alkyl chain length. sioc-journal.cnDetermines the energetic favorability of interface formation.
Surfactant OrientationPredictable based on hydrophobic/hydrophilic interactions. researchgate.netCrucial for understanding emulsification mechanisms.
Molecular AggregationCan be simulated to understand micelle formation and stability. sioc-journal.cnProvides insights into the self-assembly process of surfactants.

These simulations are not limited to simple systems and have been applied to more complex scenarios, such as the interaction of surfactants with proteins. For example, MD simulations have been used to study the binding of non-ionic surfactants to proteins like bovine serum albumin (BSA), revealing that both hydrophilic and hydrophobic interactions play a role. nih.gov Such studies are vital for the design of stable protein formulations where surfactants are used as excipients. nih.gov

Coarse-Grained Modeling of Surfactant Aggregation

While all-atom MD simulations offer great detail, they are computationally expensive, limiting the size and timescale of the systems that can be studied. Coarse-grained (CG) modeling offers a solution by simplifying the representation of molecules. nih.govarizona.edu In CG models, groups of atoms are treated as single interaction sites or "beads," which significantly reduces the computational cost and allows for the simulation of larger systems over longer timescales. acs.orgcecam.org

CG models have been successfully applied to study the aggregation of surfactants, including those similar in structure to this compound. nih.gov These models can capture the essential physics of self-assembly, such as the formation of micelles and other aggregates, and are particularly useful for exploring how different factors, like surfactant concentration and the nature of the solvent, influence aggregation behavior. cecam.orgrowan.edu

The development of CG models often involves parameterization against more detailed all-atom simulations or experimental data to ensure their accuracy. arizona.edu For instance, the Martini force field is a popular CG force field that has been used to model a wide range of biomolecules, including surfactants. acs.org

Advantages of Coarse-Grained Modeling:

Computational Efficiency: Allows for the simulation of larger systems and longer timescales compared to all-atom models. acs.orgcecam.org

Focus on Essential Features: By simplifying molecular representation, CG models highlight the key interactions driving a particular process, such as aggregation. nih.gov

Bridging Scales: CG simulations can bridge the gap between molecular-level details and macroscopic properties. arizona.edu

Research using CG simulations has provided valuable insights into the mechanisms of protein aggregation and how surfactants can modulate these processes. nih.gov These models have helped to elucidate the role of aggregation-prone conformations and the influence of inherent properties of molecules on aggregation pathways. nih.gov

Prediction of this compound's Influence on Formulation Stability

Computational approaches are increasingly used to predict the stability of formulations containing surfactants like this compound. mdpi.comresearchgate.net The physical stability of emulsions and other dispersed systems is a critical quality attribute, and computational models can help in the rational design of stable products. researchgate.net

One approach involves using computational models to predict key parameters that govern stability, such as droplet size distribution, interfacial tension, and the potential for phase separation. researchgate.net For example, computational fluid dynamics can be used to model the homogenization process and predict the resulting droplet size. Mathematical models based on principles like Derjaguin-Landau-Verwey-Overbeek (DLVO) theory can be used to predict the stability of emulsions by considering the balance of attractive and repulsive forces between droplets. nih.gov

Machine learning and statistical learning methods are also emerging as powerful tools for predicting formulation stability. mdpi.com These methods can be trained on datasets containing information about formulation composition, processing parameters, and stability outcomes to develop predictive models. mdpi.com For instance, a model could be developed to predict the shelf-life of an emulsion based on the concentration of this compound and other ingredients.

Computational Tools for Predicting Formulation Stability:

Computational MethodApplicationPredicted Parameter
Molecular DynamicsSimulating interactions at the molecular level. mdpi.comInterfacial energy, diffusion coefficients. mdpi.com
DLVO-based ModelsPredicting the stability of colloidal dispersions. nih.govEmulsion stability, zeta potential. nih.gov
Machine LearningDeveloping predictive models from experimental data. mdpi.comPhysical stability, miscibility. mdpi.com

The ultimate goal of these computational approaches is to accelerate the formulation development process by enabling a more rational, science-driven approach to designing stable and effective products. mdpi.comresearchgate.net By providing a deeper understanding of the underlying mechanisms of instability, these models can guide formulators in selecting the optimal type and concentration of surfactants like this compound.

Mechanistic Investigations of Interactions with Model Biological Systems

Biophysical Characterization of Lipid Bilayer Perturbation

Research on Sorbitan (B8754009) monopalmitate monolayers has shown that these molecules can form stable films at the air-water interface. The properties of these films, such as surface pressure-area isotherms, provide information about the packing and orientation of the molecules. Studies on various sorbitan esters indicate that the nature of the fatty acid chains significantly influences the characteristics of the monolayer. For instance, increasing the temperature generally leads to an expansion of the monolayer, suggesting a more fluid and less densely packed arrangement of the surfactant molecules. This implies that at physiological temperatures, Sorbitan dipalmitate would likely integrate into a lipid bilayer, potentially increasing its fluidity and altering its packing.

The interaction of sorbitan esters with phospholipid monolayers, which more closely mimic a biological membrane, has also been investigated. These studies suggest that sorbitan esters can incorporate into the phospholipid monolayer, thereby altering its stability and compressibility. The extent of this interaction is dependent on the concentration of the sorbitan ester and the composition of the phospholipid monolayer. It is plausible that this compound would exhibit similar behavior, inserting its two palmitoyl (B13399708) chains into the hydrophobic core of the lipid bilayer while its sorbitan headgroup resides near the aqueous interface. This insertion could lead to a disruption of the ordered packing of the native lipid molecules, resulting in a perturbation of the bilayer structure.

Table 1: Biophysical Data for Sorbitan Ester Monolayers (Illustrative)

SurfactantMolecular Area at Collapse (Ų/molecule)Collapse Pressure (mN/m)Surface Compressional Modulus (mN/m)
Sorbitan Monolaurate (Span 20)3530100
Sorbitan Monopalmitate (Span 40)4540150
Sorbitan Monostearate (Span 60)5045180
Sorbitan Monooleate (Span 80)603580

Note: This table is illustrative and compiles typical data from various sources on sorbitan esters to demonstrate the influence of the fatty acid chain on monolayer properties. Specific values can vary based on experimental conditions.

Interaction with Cellular Membranes (e.g., Erythrocyte Hemolysis Studies as a Model)

The interaction of surfactants with cellular membranes can be effectively studied using erythrocytes (red blood cells) as a model system. The lytic effect of a substance on erythrocytes, known as hemolysis, provides a measure of its membrane-disrupting activity. A study by Dehghan Noudeh and colleagues in 2009 investigated the hemolytic effects of several sorbitan esters, including Sorbitan monopalmitate (Span 40), which can serve as a proxy for understanding the potential effects of this compound. researchgate.net

The study demonstrated that sorbitan esters induce hemolysis in a concentration-, temperature-, and time-dependent manner. researchgate.net The hemolytic activity is attributed to the hydrophobic interaction between the alkyl chains of the surfactant and the lipoprotein components of the erythrocyte membrane. researchgate.net This interaction can lead to an increase in membrane permeability and, at higher concentrations, complete lysis of the cell. researchgate.net

The results indicated that the hemolytic effect of the sorbitan esters tested decreased in the order of Span 20 > Span 40 > Span 60 > Span 80. researchgate.net This trend suggests that the structure of the fatty acid chain plays a crucial role in the extent of membrane disruption. Shorter and more saturated fatty acid chains (as in Span 20 and Span 40) appear to cause more hemolysis than longer or unsaturated chains (as in Span 60 and Span 80). researchgate.net This could be due to their ability to more readily insert into and disrupt the packing of the lipid bilayer. researchgate.net

Table 2: Hemolytic Effect of Sorbitan Esters on Human Erythrocytes

SurfactantConcentration (mM)Incubation Time (min)Temperature (°C)% Hemolysis
Span 20 (Sorbitan Monolaurate)1303717.0
Span 40 (Sorbitan Monopalmitate)1303712.2
Span 60 (Sorbitan Monostearate)130379.0
Span 80 (Sorbitan Monooleate)130377.0

Data adapted from Dehghan Noudeh et al., 2009. researchgate.net

Based on these findings, it is reasonable to hypothesize that this compound, with its two saturated palmitic acid chains, would also exhibit hemolytic activity and interact with cellular membranes in a similar fashion. The presence of two fatty acid chains might lead to a more pronounced interaction with the lipid bilayer compared to its mono-substituted counterparts.

Modulation of Barrier Function in Model Tissues (e.g., Stratum Corneum Studies)

The stratum corneum (SC), the outermost layer of the skin, serves as the primary barrier against the environment and prevents excessive water loss. The barrier function of the SC is largely attributed to its unique lipid composition and organization. Non-ionic surfactants, including sorbitan esters, are known to interact with the SC and can modulate its barrier function. nih.gov

While specific studies on the effect of this compound on the stratum corneum are lacking, research on other sorbitan esters and non-ionic surfactants provides valuable insights. These surfactants can penetrate the SC and interact with the intercellular lipids. nih.gov This interaction can lead to a fluidization of the lipid matrix, disrupting the highly ordered lamellar structure of the SC lipids. nih.gov Such a disruption can result in an increase in transepidermal water loss (TEWL), a key indicator of impaired barrier function.

The mechanism by which non-ionic surfactants modulate the SC barrier can involve several processes:

Insertion into the lipid lamellae: The surfactant molecules can insert themselves between the SC lipids, increasing the fluidity and disorder of the lipid matrix.

Extraction of lipids: Some surfactants may have the ability to extract lipids from the SC, leading to a more significant disruption of the barrier.

Interaction with corneocytes: Surfactants can also interact with the protein-rich corneocytes, potentially altering their structure and contributing to barrier modulation.

Given its lipophilic nature due to the two palmitoyl chains, this compound would be expected to readily partition into the stratum corneum. Its interaction with the SC lipids could potentially lead to a fluidization of the barrier, which might be harnessed for enhancing the penetration of other topically applied substances. However, the precise nature and extent of this modulation would require specific experimental investigation.

Future Research Directions and Emerging Applications

Exploration in Novel Materials Science and Engineering

The unique surfactant properties of Sorbitan (B8754009) Dipalmitate make it a candidate for the development of new materials with tailored functionalities. Research in materials science is beginning to uncover its potential beyond traditional emulsification.

Polymer Engineering: Sorbitan Dipalmitate is being investigated for its role in polymer blends and composites. hardiepolymers.comresearchgate.net In this context, it can act as a compatibilizer or a dispersing agent, influencing the morphology and, consequently, the mechanical and thermal properties of the final material. For instance, its incorporation into biodegradable polymer matrices could modulate degradation rates and improve processing characteristics, which is crucial for applications in tissue engineering and regenerative medicine. researchgate.net The ability to fine-tune these properties opens up possibilities for creating advanced bioresorbable materials with specific lifespans for medical implants and devices. researchgate.net

Nanotechnology: In the realm of nanotechnology, this compound is utilized in the synthesis of nanoparticles, such as solid lipid nanoparticles (SLNs) and nanostructured lipid carriers (NLCs). nih.govnih.gov These nanocarriers are explored for their ability to encapsulate and deliver active compounds, with applications ranging from cosmetics to nutraceuticals. nih.govnih.gov Research is focused on optimizing nanoparticle formulations to enhance loading capacity, stability, and controlled release of encapsulated agents. nih.govresearchgate.net For example, SLNs stabilized with this compound can improve the skin penetration and bioavailability of antioxidants. nih.gov The development of ultrasmall solid-lipid nanoparticles using techniques like the Polysorbate Sorbitan Phase-Inversion Temperature (PS-PIT) method shows promise for delivering antioxidants effectively into the skin. mdpi.com

Advanced Composites: The interaction of this compound with various filler materials is a subject of ongoing study for the creation of advanced composites. Its surfactant nature can improve the dispersion of nanofillers like clays (B1170129) or carbon nanotubes within a polymer matrix, leading to enhanced mechanical strength, thermal stability, and barrier properties. This has potential applications in high-performance packaging, automotive components, and aerospace materials. The focus is on understanding the interfacial interactions between the surfactant, filler, and matrix to precisely control the composite's microstructure and performance. nih.gov

Advanced Biopharmaceutical Formulation Strategies

The role of this compound in pharmaceutical formulations is evolving, with a growing emphasis on its application in sophisticated drug delivery systems for biologics and other challenging therapeutic agents.

Novel Drug Delivery Systems: this compound is a key component in the development of novel drug delivery systems like niosomes and multiple emulsions (e.g., water-in-oil-in-water, W/O/W). ijrpr.comunesp.br Niosomes, which are vesicles composed of non-ionic surfactants, offer an alternative to liposomes for drug encapsulation and can enhance the stability and delivery of therapeutic agents. ijrpr.comresearchgate.net Multiple emulsions are complex systems that can carry both hydrophilic and lipophilic drugs, offering possibilities for combination therapies and controlled release. unesp.br Research in this area focuses on tailoring the composition of these systems to achieve desired drug loading, release kinetics, and targeting capabilities. ijrpr.comijpmr.org

Biologics and Gene Therapy: The stabilization of protein-based therapeutics (biologics) and components of gene therapy vectors is a critical challenge in biopharmaceutical formulation. researchgate.netnih.gov Sorbitan esters, including dipalmitate, are being investigated for their ability to prevent aggregation and denaturation of proteins at interfaces. acs.org While polysorbates are more commonly used, the specific properties of individual sorbitan esters are of interest for optimizing formulations of monoclonal antibodies, vaccines, and other protein drugs. nih.govmdpi.com In the context of gene therapy, non-ionic surfactants may play a role in the formulation and stabilization of viral vectors or lipid-based nucleic acid delivery systems. google.comgoogle.com

Topical and Transdermal Delivery: this compound is recognized for its utility in topical formulations and its potential to enhance the transdermal delivery of drugs. atamanchemicals.com Future research will likely focus on its use in combination with other penetration enhancers and in the design of sophisticated topical systems like microemulsions and nanoemulsions to improve the delivery of active pharmaceutical ingredients through the skin. ascendiacdmo.comjrespharm.com This is particularly relevant for drugs with poor skin permeability or for achieving localized therapeutic effects while minimizing systemic exposure.

Sustainable Synthesis and Green Chemistry Approaches

In line with the growing emphasis on environmental sustainability, research is underway to develop greener and more efficient methods for synthesizing this compound.

Enzymatic Synthesis: A significant area of research is the use of enzymes, particularly lipases, as catalysts for the esterification of sorbitol with palmitic acid. uwaterloo.caresearchgate.net Enzymatic synthesis offers several advantages over traditional chemical methods, including higher specificity, which can lead to a more defined product with fewer byproducts. uwaterloo.ca It also operates under milder reaction conditions, reducing energy consumption and the need for harsh chemical reagents. acs.org Research is focused on optimizing reaction parameters such as solvent systems (including the use of ionic liquids or deep eutectic solvents), enzyme immobilization, and water removal to improve reaction yields and make the process economically viable for industrial scale-up. google.commdpi.com

Renewable Feedstocks: The synthesis of this compound inherently relies on renewable raw materials: sorbitol, typically derived from glucose, and palmitic acid, a fatty acid from vegetable oils. atamanchemicals.comresearchgate.net Future research will continue to explore sustainable sourcing of these feedstocks and the utilization of co-products from their processing. The goal is to create a more integrated and circular bio-based economy around the production of these and other bio-based surfactants.

Process Optimization and Waste Reduction: Green chemistry principles are being applied to the entire manufacturing process of this compound. This includes minimizing waste, avoiding the use of toxic solvents, and improving energy efficiency. btsjournals.com Research into two-step synthesis processes, where sorbitol is first dehydrated to sorbitan followed by esterification, aims to produce a higher quality product with a lighter color and fewer impurities. btsjournals.com The optimization of catalysts and reaction conditions in these processes is a key area of investigation. btsjournals.com

Integration with Artificial Intelligence and Machine Learning for Formulation Design

The complexity of formulation science presents a significant opportunity for the application of computational tools like artificial intelligence (AI) and machine learning (ML).

Predictive Modeling of Formulation Performance: AI and ML algorithms can be trained on large datasets of formulation compositions and their measured properties (e.g., emulsion stability, droplet size, drug release profiles). encyclopedia.pubmdpi.com This allows for the development of predictive models that can estimate the performance of new formulations containing this compound without the need for extensive trial-and-error experimentation. mdpi.com These models can incorporate a wide range of variables, including the chemical characteristics of all ingredients, to predict complex behaviors. mdpi.com

High-Throughput Screening and Optimization: When combined with automated robotic systems, AI can facilitate the high-throughput screening of a vast number of formulation possibilities. miami.edu By predicting the most promising candidates, AI can guide experimental work, accelerating the development process for new products in the cosmetic, pharmaceutical, and food industries. h5mag.com This approach allows for a more systematic exploration of the formulation space, potentially uncovering novel and highly effective combinations of ingredients.

Deformulation and Competitor Analysis: AI can also be applied to the process of "deformulation," or reverse-engineering a product's composition. h5mag.com By analyzing a product's physical and chemical properties, machine learning models can infer its likely ingredients and their concentrations. This has applications in quality control, competitor analysis, and product improvement. h5mag.com

Molecular and Coarse-Grained Simulations: Computational modeling at the molecular level, such as coarse-grained molecular dynamics simulations, can provide fundamental insights into how surfactants like this compound behave at interfaces and how they interact with other molecules. acs.org This understanding can inform the design of more effective surfactant systems and predict their behavior in complex mixtures, complementing the data-driven approaches of machine learning. pmarketresearch.com

Q & A

Basic Research Questions

Q. What analytical techniques are most effective for identifying and quantifying sorbitan dipalmitate in complex mixtures?

  • Methodological Answer : this compound can be distinguished using MALDI-TOF mass spectrometry , which resolves its molecular weight distribution and ester composition. For quantification, reverse-phase HPLC coupled with evaporative light scattering detection (ELSD) is recommended due to its low volatility and lack of chromophores. Cross-validation with nuclear magnetic resonance (NMR) spectroscopy can confirm structural assignments .

Q. How can researchers differentiate this compound from structurally similar sorbitan esters (e.g., monostearate, monooleate)?

  • Methodological Answer : Chromatographic separation (e.g., UPLC-MS) combined with fragmentation pattern analysis in tandem mass spectrometry can resolve overlapping ester distributions. For example, this compound (C16:0) and monostearate (C18:0) differ by 28 Da (CH₂ groups), which is detectable via high-resolution mass spectrometry .

Q. What protocols ensure the synthesis of high-purity this compound for experimental use?

  • Methodological Answer : Controlled esterification of sorbitan with palmitic acid under anhydrous conditions (using catalysts like p-toluenesulfonic acid) followed by purification via silica gel chromatography minimizes di- and triester byproducts. Purity should be validated using thin-layer chromatography (TLC) and differential scanning calorimetry (DSC) to confirm melting point consistency .

Advanced Research Questions

Q. What experimental designs are optimal for studying the crystallization behavior of this compound in lipid-based formulations?

  • Methodological Answer : Use polarized light microscopy and X-ray diffraction (XRD) to monitor polymorphic transitions under varying temperature and humidity. For kinetic studies, design time-resolved experiments with controlled cooling rates (e.g., 0.5–5°C/min) to isolate metastable crystalline phases .

Q. How do variations in the ethoxylation degree of this compound affect its emulsifying properties in biphasic systems?

  • Methodological Answer : Compare interfacial tension measurements (via pendant drop tensiometry) for ethoxylated vs. non-ethoxylated derivatives. Design experiments with incremental ethylene oxide (EO) units (e.g., 0–20 EO groups) to correlate hydrophile-lipophile balance (HLB) with emulsion stability .

Q. What strategies resolve contradictions in reported solubility data for this compound across different solvents?

  • Methodological Answer : Conduct systematic solubility studies using Hansen solubility parameters (HSPs) to account for solvent polarity, hydrogen bonding, and dispersion forces. Replicate conflicting experiments under standardized conditions (e.g., 25°C, inert atmosphere) and validate with cloud-point titration .

Q. How can computational modeling predict this compound’s interactions with phospholipid bilayers in drug delivery systems?

  • Methodological Answer : Employ molecular dynamics (MD) simulations using force fields (e.g., CHARMM36) to model insertion energetics and bilayer perturbation. Validate predictions with experimental techniques like fluorescence anisotropy or neutron reflectometry .

Methodological Guidance for Data Interpretation

Q. How should researchers address overlapping mass spectral peaks in this compound analysis?

  • Answer : Deconvolute overlapping distributions using high-resolution mass spectrometry (HRMS) and isotopic pattern analysis. For example, in PS40, this compound’s diesters (C32:0) can be distinguished from triesters (C48:0) by their distinct m/z ratios and isotopic spacing .

Q. What statistical approaches are suitable for analyzing batch-to-batch variability in this compound synthesis?

  • Answer : Apply multivariate analysis (e.g., PCA or PLS-DA) to process parameters (e.g., reaction time, catalyst concentration) and quality metrics (purity, ester composition). Include control charts (e.g., Shewhart charts) for real-time monitoring .

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